3-(2-Carboxy-5-mercaptopentyl)benzoic acid
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Overview
Description
3-(2-carboxy-5-mercaptopentyl)benzoic acid is a small molecular compound with the chemical formula C13H16O4S. It is known for its role as a thiol-based inhibitor, particularly in the inhibition of glutamate carboxypeptidase II
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-carboxy-5-mercaptopentyl)benzoic acid typically involves multiple steps. One common method includes the reaction of a benzyl moiety with a thiol group, followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-carboxy-5-mercaptopentyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The benzyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(2-carboxy-5-mercaptopentyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.
Biology: Studied for its role in inhibiting enzymes like glutamate carboxypeptidase II, which is involved in neurotransmitter regulation.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and certain types of cancer.
Mechanism of Action
The mechanism of action of 3-(2-carboxy-5-mercaptopentyl)benzoic acid involves its interaction with specific molecular targets, such as glutamate carboxypeptidase II. By binding to the active site of this enzyme, the compound inhibits its activity, leading to a decrease in the breakdown of neurotransmitters like glutamate. This inhibition can modulate neurotransmitter levels and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
3-(2-carboxy-5-mercaptopentyl)benzoic acid analogs: Compounds with similar structures but different substituents on the benzyl moiety.
Thiol-based inhibitors: Other thiol-containing compounds that inhibit similar enzymes.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit glutamate carboxypeptidase II. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C13H16O4S |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
3-(2-carboxy-5-sulfanylpentyl)benzoic acid |
InChI |
InChI=1S/C13H16O4S/c14-12(15)10-4-1-3-9(7-10)8-11(13(16)17)5-2-6-18/h1,3-4,7,11,18H,2,5-6,8H2,(H,14,15)(H,16,17) |
InChI Key |
JKPYNGWTXQIZFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(CCCS)C(=O)O |
Origin of Product |
United States |
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